

Technical Guide: Physical and Spectral Analysis of N-Bromobenzenesulfonamide

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Compound of Interest

Compound Name: *N*-bromobenzenesulfonamide

Cat. No.: B15417362

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral data for **N-bromobenzenesulfonamide**, a key reagent in organic synthesis. The following sections detail its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Physical Properties

N-Bromobenzenesulfonamide is a solid at room temperature. Its physical properties are summarized below.

Property	Value
Appearance	White to off-white solid
Molecular Formula	C ₆ H ₆ BrNO ₂ S
Molecular Weight	236.09 g/mol
Melting Point	108-112 °C

Spectroscopic Data

The following tables summarize the key spectral data for **N-bromobenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.60-7.80	Multiplet	5H	Aromatic Protons (C_6H_5)

^{13}C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
141.2	C (ipso)
133.5	C (para)
129.1	C (ortho/meta)
127.8	C (ortho/meta)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3070-3010	Medium	Aromatic C-H stretch
1580-1450	Medium-Strong	C=C aromatic ring stretch
1340-1310	Strong	SO_2 asymmetric stretch
1170-1150	Strong	SO_2 symmetric stretch
750-720	Strong	C-H out-of-plane bend
690-670	Strong	C-S stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Assignment
235/237	High	[M] ⁺ Molecular ion peak (presence of Br isotopes)
156	Moderate	[M - Br] ⁺
141	High	[C ₆ H ₅ SO ₂] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following are standard protocols for obtaining the spectral data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N-bromobenzenesulfonamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300-500 MHz).
- ¹H NMR Acquisition:
 - Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required compared to ¹H NMR.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- **Sample Preparation (KBr Pellet):**
 - Grind a small amount of the sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment (or the KBr pellet).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

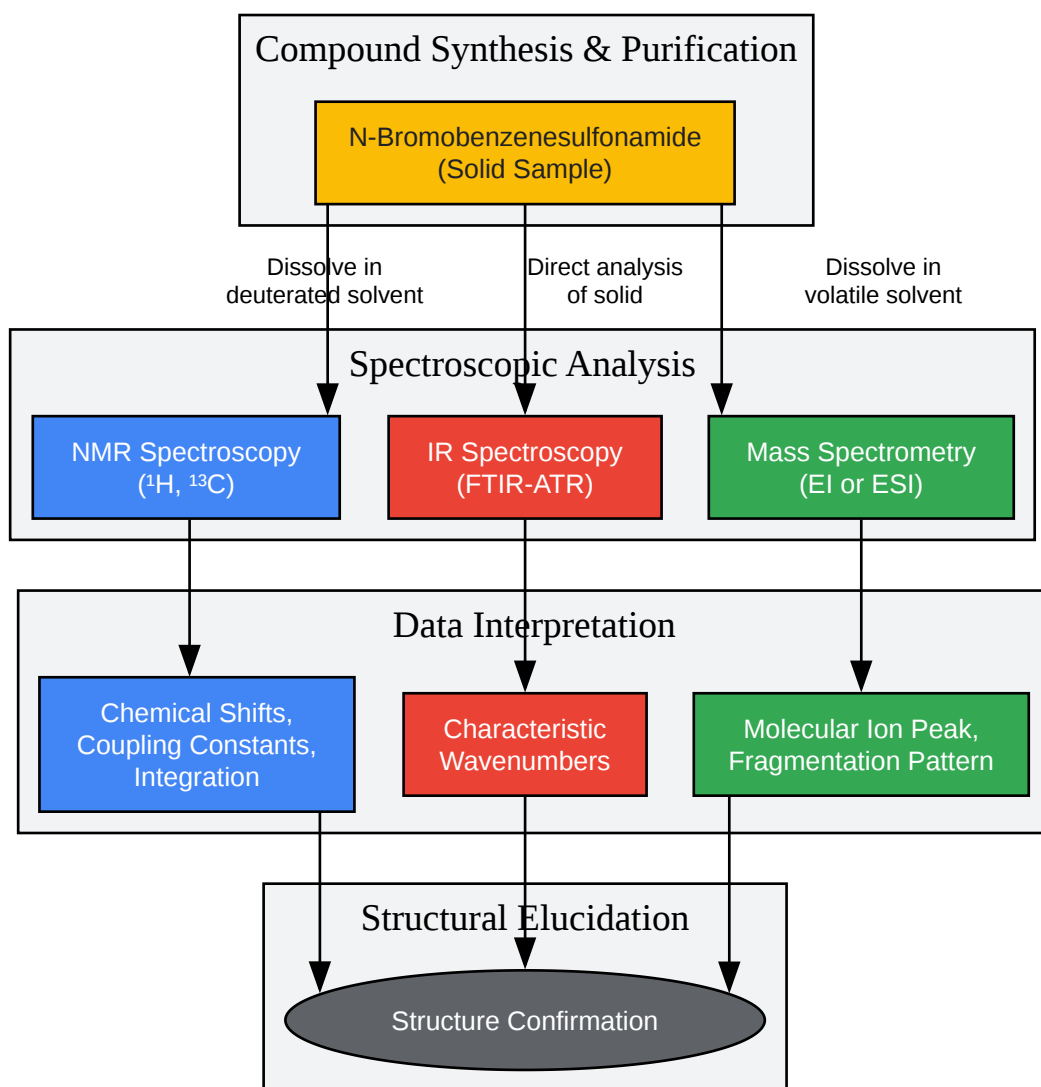
Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- **Data Acquisition:**

- Introduce the sample into the ion source.
- Acquire the mass spectrum over a relevant m/z range.
- For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF, Orbitrap) to determine the exact mass.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **N-bromobenzenesulfonamide**.



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